molecular formula C9H18NO6P B14058270 N-acyl-2-(diethoxyphosphoryl)glycinate

N-acyl-2-(diethoxyphosphoryl)glycinate

Katalognummer: B14058270
Molekulargewicht: 267.22 g/mol
InChI-Schlüssel: BVVVTHBAJOOANW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-acyl-2-(diethoxyphosphoryl)glycinate is a chemical compound with the molecular formula C9H18NO6P and a molecular weight of 267.2161 g/mol . This compound is known for its unique structure, which includes an acyl group, a diethoxyphosphoryl group, and a glycinate moiety. It is used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-acyl-2-(diethoxyphosphoryl)glycinate typically involves the reaction of glycine derivatives with acyl chlorides and diethoxyphosphoryl chloride. One common method involves the use of methyl 2-acetylamino-2-(diethoxyphosphinyl)-acetate as an intermediate . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-acyl-2-(diethoxyphosphoryl)glycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Wissenschaftliche Forschungsanwendungen

N-acyl-2-(diethoxyphosphoryl)glycinate is used in several scientific research fields:

Wirkmechanismus

The mechanism of action of N-acyl-2-(diethoxyphosphoryl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. This compound can also participate in various biochemical pathways, affecting cellular functions and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C9H18NO6P

Molekulargewicht

267.22 g/mol

IUPAC-Name

methyl 2-acetamido-2-diethoxyphosphorylacetate

InChI

InChI=1S/C9H18NO6P/c1-5-15-17(13,16-6-2)8(9(12)14-4)10-7(3)11/h8H,5-6H2,1-4H3,(H,10,11)

InChI-Schlüssel

BVVVTHBAJOOANW-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C(C(=O)OC)NC(=O)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.